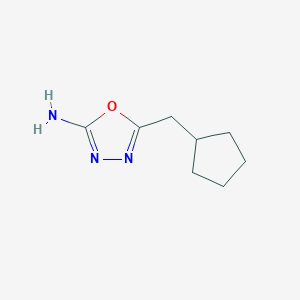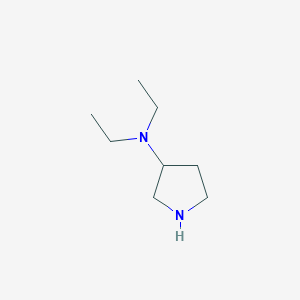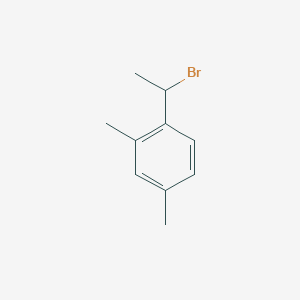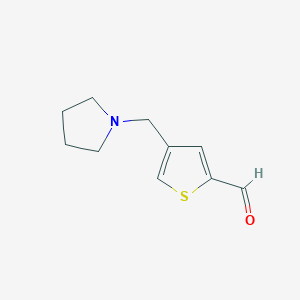
5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in the ring. These structures are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry . Although the specific compound 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles is well-studied for various pharmacological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with various reagents to form the oxadiazole core. For instance, the synthesis of 5-aryl-1,3,4-oxadiazoles can be achieved by reacting hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another synthetic approach involves the decarboxylative cyclization reaction by photoredox catalysis between α-oxocarboxylic acids and hypervalent iodine(III) reagents . These methods highlight the versatility in synthesizing oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by the presence of a five-membered ring containing one oxygen and two nitrogen atoms. This ring structure can act as a bioisostere for carboxylic acid and carboxamide groups, which is significant in drug design . The presence of substituents on the oxadiazole ring, such as aryl or alkyl groups, can significantly influence the compound's biological activity and interaction with biological targets .
Chemical Reactions Analysis
1,3,4-oxadiazoles can undergo various chemical reactions, including acylation, urea formation, and cyclization to form different derivatives with potential biological activities. For example, acylation of amino oxadiazoles with acid chlorides can yield acylated compounds, while reaction with isocyanates can afford urea derivatives . Additionally, cyclization reactions can lead to the formation of thiazolidinones or other heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit moderate to good yields in their synthesis and can be characterized using techniques such as mass spectrometry, 1H-NMR, and 13C-NMR . The biological activities of these compounds, such as acetylcholinesterase and butyrylcholinesterase inhibition, are often evaluated using spectrophotometric methods, and structure-activity relationships can be identified through these studies .
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is explored for its synthesis and potential applications in anticancer treatments. For example, Liszkiewicz et al. (2003) describe the synthesis of oxadiazole derivatives and their testing for antiproliferative activity in vitro. One compound, in particular, showed cytotoxic activity against human tumor cell lines, indicating its potential as a synthetic agent for cancer treatment (Liszkiewicz, H., Kowalska, M., Wietrzyk, J., & Opolski, A., 2003).
Similarly, Caneschi et al. (2019) synthesized oxadiazole derivatives and evaluated them for anticancer activity. Their study found that certain 1,3,4-oxadiazole derivatives had cytotoxic effects against mammary carcinoma and colon cancer cells, suggesting their potential as therapeutic agents (Caneschi, W., Enes, K. B., de Mendonça, C. C., Fernandes, F. D. S., Miguel, F. B., Martins, J. D. S., le Hyaric, M., Pinho, R. R., Duarte, L., de Oliveira, M. A. L., Dos Santos, H. D., Lopes, M. P., Dittz, D., Silva, H., & Couri, M. R. C., 2019).
Pharmacological Activities
Aggarwal et al. (2020) reviewed the synthesis of 1,2,4-oxadiazole derivatives, highlighting their wide range of medicinal applications. This includes the potential use of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine in various therapeutic contexts (Aggarwal, S., Goyal, A., & Kaur, R., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHBJCTQQMHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602614 |
Source


|
| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016707-50-8 |
Source


|
| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)


![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)
